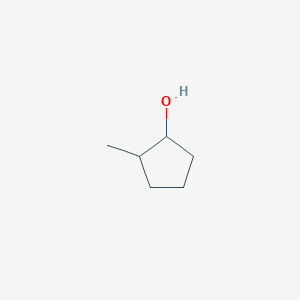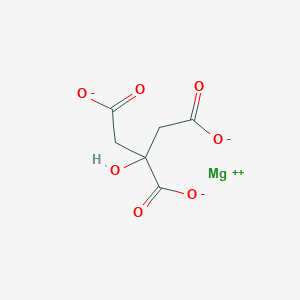
2-メチルシクロペンタノール
説明
2-Methylcyclopentanol is an organic compound with the molecular formula C6H12O. It is a type of cycloalkanol, specifically a cyclopentanol derivative where a methyl group is attached to the second carbon of the cyclopentane ring. This compound is known for its applications in various chemical reactions and industrial processes.
科学的研究の応用
2-Methylcyclopentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving cycloalkanols.
Medicine: Research on 2-Methylcyclopentanol includes its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylcyclopentanol can be synthesized through several methods. One common method involves the hydrogenation of 2-methylcyclopentanone using a suitable catalyst such as palladium on carbon. The reaction typically occurs under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, 2-Methylcyclopentanol can be produced through the catalytic hydrogenation of 2-methylcyclopentanone. The process involves the use of a continuous flow reactor where the ketone is hydrogenated in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired alcohol.
Types of Reactions:
Oxidation: 2-Methylcyclopentanol can undergo oxidation reactions to form 2-methylcyclopentanone. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent and conditions used.
Substitution: 2-Methylcyclopentanol can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile.
Major Products Formed:
Oxidation: 2-Methylcyclopentanone.
Reduction: Various hydrocarbons such as 2-methylcyclopentane.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
作用機序
The mechanism of action of 2-Methylcyclopentanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The compound’s reactivity is influenced by the presence of the methyl group, which affects the electron density and steric hindrance around the cyclopentane ring.
類似化合物との比較
Cyclopentanol: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
2-Methylcyclopentanone: The oxidized form of 2-Methylcyclopentanol, used in similar applications but with different reactivity.
3-Methylcyclopentanol: Another isomer with the methyl group on the third carbon, leading to different chemical properties.
Uniqueness: 2-Methylcyclopentanol is unique due to the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-methylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIJQMCYYASIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865133 | |
| Record name | 2-Methylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24070-77-7 | |
| Record name | 2-Methylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methycyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024070777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key volatile compounds found in preserved eggs prepared using the low pressure-vacuum method compared to traditional methods?
A1: Research shows that preserved eggs made with the low pressure-vacuum method have a richer flavor profile due to a higher content and variety of volatile compounds. [] The main flavor compounds identified in these eggs include 2-Methylcyclopentanol, 1-Octen-3-ol, benzaldehyde, 1-Methylcycloheptanol, and 2,6-Di-tert-Butyl-4-Methylphenol. In contrast, traditionally prepared eggs exhibited a different flavor profile with key volatile compounds like 1,2,5-trimethyl-1H-pyrrole, 2-Methylcyclopentanol, 4-Aminopyridine, 1-Octen-3-ol, and Pyrazine, 2-ethyl-6-methyl-. [] This difference highlights the impact of preparation methods on the final sensory characteristics of preserved eggs. You can find more details about this research here: .
Q2: How does the stereochemistry of 2-Methylcyclopentanol influence its reactivity with aminosulfur trifluorides?
A2: Studies using various stereoisomers of 2-Methylcyclopentanol, including its deuterated forms, revealed that the reaction with aminosulfur trifluorides primarily proceeds via an SN1-like pathway, leading to inversion of configuration. [] This finding suggests that the reaction mechanism involves the formation of a carbocation intermediate. Further investigation revealed that the stereochemical outcomes and alkene byproducts formed during this reaction are comparable to those observed in the solvolysis of cyclopentyl tosylates in methanol. [] This research sheds light on the mechanistic details and stereochemical consequences of this specific reaction.
Q3: Is it possible to separate the cis and trans isomers of 2-Methylcyclopentanol?
A4: Yes, the cis and trans isomers of 2-Methylcyclopentanol can be effectively separated using counter-current distribution techniques. [] This method allows for the isolation of both isomers in high yields, providing valuable tools for studying their individual properties and reactivities.
Q4: Are there any known methods for synthesizing enantiomerically pure forms of 2-Methylcyclopentanol?
A6: Yes, research shows that enantiomerically pure (1-S) and (1-R) cis 2-Methylcyclopentanols can be synthesized using lipase-mediated resolution techniques. [, ] This enzymatic approach offers a powerful tool for the preparation of optically active 2-Methylcyclopentanol derivatives, which are valuable building blocks for asymmetric synthesis and pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)











![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)

